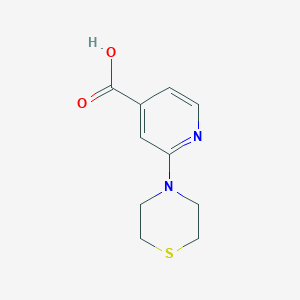

2-Thiomorpholinoisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiomorpholin-4-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-10(14)8-1-2-11-9(7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAWRDLRTZFVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594601 | |

| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-29-3 | |

| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Discovery of Pyridine Carboxylic Acid Derivatives

The study of pyridine (B92270) and its derivatives has been a cornerstone of organic and medicinal chemistry for over a century. ontosight.ai The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural motif present in a vast number of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin (nicotinic acid) and pyridoxine. nih.govrsc.org

The initial isolation of pyridine was accomplished by Anderson in 1846, with its structure being elucidated later by Wilhelm Korner in 1869 and James Dewar in 1871. rsc.org A significant breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, first described in 1881. This method provided a versatile route to a wide array of substituted pyridines, paving the way for extensive exploration of their chemical and biological properties. rsc.org

Pyridine carboxylic acids, which are monocarboxylic derivatives of pyridine, exist as three isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orgwikipedia.org These isomers have been instrumental in the development of numerous therapeutic agents. nih.govnih.gov Historically, derivatives of isonicotinic acid, in particular, have had a profound impact on medicine, most notably with the discovery of the anti-tuberculosis drug isoniazid (B1672263). nih.gov The simple yet versatile structure of pyridine carboxylic acids allows for easy functionalization, making them a favored scaffold in drug design. nih.gov

The incorporation of a nitrogen atom in the aromatic ring imparts unique physicochemical properties to pyridine derivatives compared to their benzene (B151609) counterparts, such as increased water solubility and the ability to form hydrogen bonds, which are often advantageous for pharmacological activity. taylorandfrancis.com This has led to the inclusion of the pyridine nucleus in over 7,000 existing drug candidates. rsc.org

Significance of Thiomorpholine Containing Heterocycles in Medicinal Chemistry

Thiomorpholine (B91149), a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is another "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.com It is considered the thio-analog of morpholine (B109124), where the oxygen atom is replaced by sulfur. researchgate.net This substitution has significant implications for the molecule's properties and biological activity.

The thiomorpholine moiety is often incorporated into drug candidates to modulate their physicochemical and pharmacokinetic profiles. nih.gov Its presence can influence lipophilicity, metabolic stability, and receptor-binding interactions. jchemrev.com Thiomorpholine and its derivatives are utilized in various industrial applications, including as solvents and corrosion inhibitors, but their primary significance in the context of this article lies in their broad spectrum of biological activities. researchgate.net

Research has demonstrated that compounds containing the thiomorpholine ring exhibit a wide array of pharmacological effects, including:

Antimicrobial and antifungal properties ontosight.ai

Anti-inflammatory activity researchgate.net

Anticancer potential ontosight.ai

Antitubercular activity jchemrev.com

Antioxidant effects jchemrev.comresearchgate.net

Inhibition of enzymes such as dipeptidyl peptidase IV (DPP-IV), relevant for the treatment of type 2 diabetes. jchemrev.comjchemrev.com

The versatility of the thiomorpholine scaffold stems from its facile synthesis and the ability to introduce various substituents, allowing for the fine-tuning of its biological profile. jchemrev.com This has made it an attractive building block for the development of novel therapeutic agents targeting a range of diseases. researchgate.net

Overview of Research Trajectories for 2 Thiomorpholinoisonicotinic Acid

Established Synthetic Pathways for 2-Thiomorpholinoisonicotinic Acid

The primary route for the synthesis of 2-thiomorpholinoisonicotinic acid involves the nucleophilic aromatic substitution (SNAr) reaction. This method is a cornerstone in the functionalization of (hetero)aromatic rings.

Synthesis via Isonicotinic Acid Derivative Reactions with Thiomorpholine

The most direct and established method for the synthesis of 2-thiomorpholinoisonicotinic acid is the reaction of a 2-halo-isonicotinic acid, typically 2-chloroisonicotinic acid, with thiomorpholine. This reaction falls under the category of nucleophilic aromatic substitution (SNAr). In this process, the electron-deficient pyridine ring, activated by the electron-withdrawing carboxylic acid group, is attacked by the nucleophilic secondary amine of the thiomorpholine ring. The halogen at the 2-position, a good leaving group, is subsequently displaced.

The general reaction is as follows:

Figure 1: General reaction scheme for the synthesis of 2-thiomorpholinoisonicotinic acid.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures and the presence of a base to facilitate the reaction. The choice of the halogen on the isonicotinic acid can influence the reaction rate, with fluorine generally being the most reactive leaving group, followed by chlorine.

A similar approach has been documented for the synthesis of related 2-aminonicotinic acid derivatives, where 2-chloro-3-cyanopyridine (B134404) was reacted with morpholine (B109124), piperidine (B6355638), and pyrrolidine. nih.gov This further supports the feasibility of the nucleophilic substitution of a chlorine atom on the pyridine ring with a cyclic secondary amine. nih.gov

Methodological Approaches for Yield Optimization

Optimizing the yield of 2-thiomorpholinoisonicotinic acid synthesis is crucial for its practical application. Several factors can be manipulated to enhance the reaction efficiency.

Table 1: Parameters for Yield Optimization in the Synthesis of 2-Thiomorpholinoisonicotinic Acid

| Parameter | Description | Potential Impact on Yield |

| Solvent | The polarity and aprotic nature of the solvent can influence the reaction rate and solubility of reactants. | Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions and can lead to higher yields. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions and decomposition. | Careful optimization of the reaction temperature is necessary to balance reaction rate and product stability. |

| Base | A base is often used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. | The choice and stoichiometry of the base (e.g., K₂CO₃, Et₃N) can significantly affect the yield. |

| Catalyst | While not always necessary, certain catalysts can facilitate the SNAr reaction. | Palladium or copper catalysts are sometimes employed in related N-arylation reactions to improve yields and reaction conditions. |

| Mechanochemistry | The use of mechanical force to induce chemical reactions can lead to enhanced rates and yields, often in the absence of a solvent. | Mechanochemical approaches have been shown to improve the efficiency of nucleophilic aromatic substitution reactions. |

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2-thiomorpholinoisonicotinic acid aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and the reduction of waste.

One promising green approach is the use of electrosynthesis. Electrochemical methods can be employed for the regioselective carboxylation of pyridines using CO₂, a greenhouse gas, as a renewable C1 source. This approach can potentially offer a more sustainable alternative to traditional carboxylation methods.

Furthermore, the use of pyridine and its derivatives as green solvents is an area of active research. Pyridine's relatively high boiling point and ability to dissolve a wide range of substances make it a potential alternative to more hazardous organic solvents. chemrxiv.org The development of biphasic systems using functionalized pyridines could also simplify product separation and solvent recycling, aligning with the principles of green chemistry. chemrxiv.org

Derivatization Strategies and Analog Synthesis of 2-Thiomorpholinoisonicotinic Acid Scaffolds

The derivatization of the 2-thiomorpholinoisonicotinic acid scaffold is a key strategy for exploring structure-activity relationships in drug discovery programs.

Synthesis of Substituted 2-Thiomorpholinoisonicotinic Acid Analogs

The synthesis of substituted analogs of 2-thiomorpholinoisonicotinic acid can be achieved by utilizing appropriately substituted starting materials. For instance, by starting with a substituted 2-chloroisonicotinic acid, a variety of analogs can be prepared. The substituents can be introduced on the pyridine ring to modulate the electronic and steric properties of the final molecule.

Table 2: Examples of Substituted Analogs and Potential Synthetic Precursors

| Analog | Potential Precursor 1 | Potential Precursor 2 |

| 5-Methyl-2-thiomorpholinoisonicotinic acid | 2-Chloro-5-methylisonicotinic acid | Thiomorpholine |

| 6-Fluoro-2-thiomorpholinoisonicotinic acid | 2-Chloro-6-fluoroisonicotinic acid | Thiomorpholine |

| 2-(1,1-dioxidothiomorpholino)isonicotinic acid | 2-Chloroisonicotinic acid | Thiomorpholine-1,1-dioxide |

The synthesis of precursors like 2-chloronicotinic acid can be achieved through methods such as the one-step oxidation of 2-chloro-3-alkyl pyridine.

Regioselective and Stereoselective Synthesis of Isomeric Forms

The synthesis of specific regioisomers and stereoisomers of 2-thiomorpholinoisonicotinic acid derivatives is crucial for understanding their biological activity.

Regioselective Synthesis:

Regioselectivity in the functionalization of the pyridine ring is a significant challenge. However, recent advances have provided methods for the regioselective synthesis of pyridine derivatives. For example, electrochemical methods have been developed for the regiodivergent C-H carboxylation of pyridines, allowing for selective functionalization at either the C4 or C5 position depending on the reaction conditions.

Stereoselective Synthesis:

As thiomorpholine is a chiral molecule (in its boat and chair conformations), and the introduction of substituents can create stereocenters, the stereoselective synthesis of 2-thiomorpholinoisonicotinic acid analogs is an important consideration. While specific stereoselective syntheses for this exact compound are not widely reported, general principles of stereoselective reactions can be applied. For instance, the use of chiral catalysts or auxiliaries in the nucleophilic aromatic substitution step could potentially induce stereoselectivity. Biocatalytic approaches, using engineered enzymes, have also emerged as a powerful tool for achieving high enantioselectivity in SNAr reactions.

Design and Synthesis of Prodrugs and Pro-moieties for Research Applications

The strategic design and synthesis of prodrugs from a parent molecule like 2-thiomorpholinoisonicotinic acid are pivotal for modulating its pharmacokinetic and pharmacodynamic properties in research settings. By transiently modifying the carboxylic acid moiety, researchers can overcome potential limitations such as poor membrane permeability, rapid metabolism, or non-specific activity. This section explores the synthetic methodologies for creating ester and amide prodrugs of 2-thiomorpholinoisonicotinic acid, transforming the parent compound into derivatives with tailored physicochemical characteristics for research applications.

The primary approach to forming prodrugs of 2-thiomorpholinoisonicotinic acid involves the chemical modification of its carboxylic acid group. This functional group is an ideal target for creating bioreversible derivatives, most commonly esters and amides. These linkages are designed to be stable under physiological conditions but are cleaved by specific enzymes, such as esterases or amidases, at the desired site of action to release the active parent drug.

Ester Prodrug Synthesis

One common method is Fischer-Speier esterification , where the carboxylic acid is reacted with an excess of a simple alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This method is particularly effective for the synthesis of simple alkyl esters.

For more sensitive or complex alcohols, Steglich esterification offers a milder alternative. This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach allows for the formation of a wide variety of esters under gentle conditions.

A two-step process involving the formation of an acyl chloride followed by reaction with an alcohol is also a versatile method. 2-thiomorpholinoisonicotinic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with the desired alcohol to yield the target ester prodrug.

The table below summarizes potential ester prodrugs of 2-thiomorpholinoisonicotinic acid and the synthetic methods that could be employed for their preparation.

| Prodrug Name | Pro-moiety | Potential Synthetic Method | Reagents |

| Methyl 2-thiomorpholinoisonicotinate | Methyl | Fischer-Speier Esterification | Methanol, H₂SO₄ |

| Ethyl 2-thiomorpholinoisonicotinate | Ethyl | Fischer-Speier Esterification | Ethanol, H₂SO₄ |

| Isopropyl 2-thiomorpholinoisonicotinate | Isopropyl | Steglich Esterification | Isopropanol, DCC, DMAP |

| Benzyl 2-thiomorpholinoisonicotinate | Benzyl | Acyl Chloride Formation & Esterification | SOCl₂, Benzyl alcohol |

Amide Prodrug Synthesis

Similar to esterification, the synthesis of amide prodrugs from 2-thiomorpholinoisonicotinic acid can be accomplished using various coupling strategies. The resulting amide bond is generally more stable than an ester linkage, which can be advantageous for achieving a slower, more sustained release of the parent drug.

A prevalent method for amide bond formation is the use of peptide coupling reagents. Reagents such as DCC, EDC, or newer generation reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can efficiently couple 2-thiomorpholinoisonicotinic acid with a primary or secondary amine.

Alternatively, the acyl chloride intermediate, prepared as described for ester synthesis, can be reacted with an amine to form the corresponding amide. This method is robust and generally provides high yields.

The following table details potential amide prodrugs of 2-thiomorpholinoisonicotinic acid and the corresponding synthetic approaches.

| Prodrug Name | Pro-moiety | Potential Synthetic Method | Reagents |

| N-Methyl-2-thiomorpholinoisonicotinamide | N-Methyl | Peptide Coupling | Methylamine, EDC, HOBt |

| N,N-Dimethyl-2-thiomorpholinoisonicotinamide | N,N-Dimethyl | Acyl Chloride Formation & Amidation | SOCl₂, Dimethylamine |

| 2-Thiomorpholinoisonicotinoyl-glycine methyl ester | Glycine methyl ester | Peptide Coupling | Glycine methyl ester, DCC, DMAP |

| N-Benzyl-2-thiomorpholinoisonicotinamide | N-Benzyl | Peptide Coupling | Benzylamine, HATU, DIPEA |

The selection of a specific pro-moiety is guided by the intended research application. For instance, lipophilic ester or amide derivatives can be synthesized to enhance passage across the blood-brain barrier. Conversely, the attachment of polar moieties, such as amino acids, can increase water solubility. Through these synthetic transformations, a library of 2-thiomorpholinoisonicotinic acid prodrugs can be generated, providing valuable tools for investigating its therapeutic potential in various biological systems.

Investigation of Primary Molecular Targets and Binding Affinities

The efficacy of targeted therapies hinges on their ability to selectively bind to and modulate the activity of specific molecular targets. For 2-Thiomorpholinoisonicotinic acid, research has centered on its potential to interfere with key enzymes that drive oncogenic signaling.

Inhibition of RAF Kinase Activity

The RAF kinase family, particularly B-RAF, is a critical component of the RAS-RAF-MEK-ERK signaling pathway. nih.govnih.gov Mutations in the B-RAF gene are prevalent in a variety of cancers, leading to constitutive activation of the pathway and uncontrolled cell proliferation. nih.gov Small molecule inhibitors that target RAF kinases have emerged as a promising therapeutic strategy. nih.govmdpi.com These inhibitors can be classified based on the conformational state of the kinase they bind to. mdpi.com While effective in cancers with B-RAF mutations, some RAF inhibitors can paradoxically activate the pathway in cells with wild-type B-RAF. nih.gov The potential of 2-Thiomorpholinoisonicotinic acid to act as a RAF inhibitor is an area of active investigation.

Modulation of Receptor Tyrosine Kinase (RTK) Activity

Receptor tyrosine kinases (RTKs) are a large family of cell surface receptors that play a pivotal role in cellular communication and are fundamental to processes like cell growth, differentiation, and metabolism. mdpi.comfrontiersin.org This family includes well-known receptors such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). mdpi.com Aberrant activation of RTKs is a common feature in many cancers, making them attractive targets for therapeutic intervention. frontiersin.org The regulatory mechanisms of RTKs are complex and involve processes like ubiquitination, which can lead to their degradation. nih.gov The interaction of 2-Thiomorpholinoisonicotinic acid with various RTKs and its potential to modulate their signaling output is a key area of research.

Intracellular Signaling Pathway Perturbation by 2-Thiomorpholinoisonicotinic Acid

The ultimate biological effect of a targeted therapeutic agent is determined by its ability to perturb the intricate network of intracellular signaling pathways.

Impact on the RAS-RAF-MEK-ERK Signaling Cascade

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating a wide array of cellular processes including proliferation, survival, and differentiation. nih.govwikipedia.orgmdpi.com The pathway is initiated by the activation of RAS proteins, which then recruit and activate RAF kinases. nih.govwikipedia.org RAF, in turn, phosphorylates and activates MEK, which then phosphorylates and activates ERK. wikipedia.org Activated ERK has numerous downstream targets both in the cytoplasm and the nucleus, orchestrating complex cellular responses. nih.govwikipedia.org By potentially inhibiting RAF kinases, 2-Thiomorpholinoisonicotinic acid could effectively block this signaling cascade, thereby inhibiting the proliferation of cancer cells that are dependent on this pathway. nih.gov

Cellular Biological Responses Mediated by 2-Thiomorpholinoisonicotinic Acid:

Anti-angiogenic Effects in In Vitro Cellular Models:No information was found regarding the compound's ability to inhibit the formation of new blood vessels in laboratory models.

Until specific research on 2-thiomorpholinoisonicotinic acid is published and made publicly accessible, a comprehensive and authoritative article on its specific biological activities as outlined cannot be generated.

Preclinical Biological Evaluation of 2 Thiomorpholinoisonicotinic Acid in Disease Models

In Vitro Pharmacological Characterization in Cellular Systems

No publicly available data exists for the in vitro pharmacological characterization of 2-Thiomorpholinoisonicotinic acid.

Dose-Response Profiling in Targeted Cell Lines

There is no information available in the public domain regarding the dose-response profiling of 2-Thiomorpholinoisonicotinic acid in any targeted cell lines.

Selectivity and Specificity Assessments Against Related Kinases or Pathways

Information regarding the selectivity and specificity of 2-Thiomorpholinoisonicotinic acid against any kinases or cellular pathways is not available in published scientific literature.

Synergistic Effects with Established Research Agents

There are no publicly documented studies on the potential synergistic effects of 2-Thiomorpholinoisonicotinic acid with other established research agents.

In Vivo Efficacy Studies in Non-Human Preclinical Models

No publicly available data exists for the in vivo efficacy of 2-Thiomorpholinoisonicotinic acid in non-human preclinical models.

Evaluation in Established Tumor Xenograft Models

There is no information available in the public domain regarding the evaluation of 2-Thiomorpholinoisonicotinic acid in any tumor xenograft models.

Assessment of Anti-angiogenic Activity in Animal Models

There are no publicly documented studies on the assessment of the anti-angiogenic activity of 2-Thiomorpholinoisonicotinic acid in any animal models.

Pharmacodynamic Biomarker Analysis in Preclinical Animal Studies

There is currently no available information on the pharmacodynamic (PD) biomarker analysis of 2-Thiomorpholinoisonicotinic acid in preclinical animal models. PD studies are essential to understand the biochemical and physiological effects of a drug on the body, and to identify biomarkers that can indicate a therapeutic response. Without access to research data, it is not possible to detail the specific biomarkers modulated by this compound, nor the analytical methods used for their measurement in a preclinical setting.

Preclinical Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) in Animal Models

Similarly, the preclinical pharmacokinetic (PK) profile of 2-Thiomorpholinoisonicotinic acid has not been detailed in accessible scientific literature. Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to determining its viability as a potential drug candidate. Information regarding its absorption rate, how it distributes throughout the body's tissues, its metabolic pathways, and how it is ultimately eliminated from the body in animal models is not available. Consequently, no data tables on these parameters can be provided.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Thiomorpholinoisonicotinic Acid Analogs

Elucidation of Key Structural Features for Biological Activity

The biological activity of isonicotinic acid derivatives is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. The isonicotinic acid scaffold itself, a pyridine-4-carboxylic acid, serves as a crucial anchor for biological targets. For many derivatives, such as the well-known antitubercular agent isoniazid (B1672263) (isonicotinic acid hydrazide), the pyridine nitrogen and the hydrazide moiety are essential for activity.

Substitution at the 2-position of the isonicotinic acid ring is a key area of interest for modifying biological activity. Studies on various 2-substituted isonicotinic acid hydrazide analogs have demonstrated that this position is tolerant of substitution. For instance, the introduction of a methyl group at the 2-position (2-methyl-INH) has been shown to yield compounds with antimycobacterial activity comparable to the parent compound, isoniazid. nih.gov This suggests that the space around the 2-position can accommodate substituents without abolishing biological efficacy.

Furthermore, the nature of the atom connecting the substituent to the pyridine ring at the 2-position plays a critical role. In a study of isonicotinic acid hydrazide derivatives, the substitution of a methyl group with a thiomethyl (-SCH3) group resulted in a marked increase in antimycobacterial activity. researchgate.net This highlights the potential importance of a sulfur linkage at this position, which is directly relevant to the 2-thiomorpholinoisonicotinic acid structure, where a sulfur atom connects the morpholine (B109124) ring to the isonicotinic acid core. The presence of lone pair electrons on the sulfur atom may be involved in binding to the target site, thereby enhancing activity. researchgate.net

Analysis of Substituent Effects on Target Binding and Efficacy

In the broader context of 2-substituted isonicotinic acids, the electronic properties of the substituent have been shown to be important. For example, in a quantitative structure-activity relationship (QSAR) study of isonicotinic acid hydrazide derivatives, the presence of a free hydroxyl group at the para position of a phenyl substituent was found to be necessary for antimycobacterial activity, suggesting a key hydrogen bonding interaction. researchgate.net This underscores the importance of specific functional groups and their electronic character in determining biological outcomes.

The following interactive table summarizes the effects of various substituents on the activity of isonicotinic acid analogs, based on available research.

| Compound/Analog Class | Substituent | Position | Effect on Activity | Reference |

| Isonicotinic Acid Hydrazide Analogs | Methyl (-CH3) | 2 | Activity comparable to isoniazid | nih.gov |

| Isonicotinic Acid Hydrazide Analogs | Thiomethyl (-SCH3) | 2 | Significant increase in activity | researchgate.net |

| Isonicotinic Acid Hydrazide Analogs | Phenyl with p-OH | - | Necessary for activity | researchgate.net |

| Isonicotinic Acid Hydrazide Analogs | Naphthalene | - | Showed antimycobacterial potential | researchgate.net |

| Isonicotinic Acid Hydrazide Analogs | Indole | - | Decrease in activity compared to naphthalene | researchgate.net |

Rational Design Principles for Optimizing Potency and Selectivity

The rational design of potent and selective 2-thiomorpholinoisonicotinic acid analogs would be guided by several key principles derived from SAR studies of related compounds. The primary goal is to optimize the interactions between the ligand and its biological target while minimizing off-target effects.

One of the main strategies involves the modification of the morpholine ring. Introducing substituents on the morpholine ring itself could fine-tune the steric and electronic properties of the molecule. For example, adding small alkyl groups could enhance hydrophobic interactions, while incorporating polar groups could introduce new hydrogen bonding opportunities.

Another key aspect of rational design is the consideration of the isosteric replacement of the morpholine ring. Replacing the morpholine with other heterocyclic systems, such as piperidine (B6355638) or piperazine, could lead to analogs with altered flexibility, polarity, and hydrogen bonding capacity, potentially improving potency or selectivity.

Furthermore, computational modeling and QSAR studies can play a pivotal role in the rational design process. By building a computational model of the target protein's binding site, it is possible to predict how different analogs of 2-thiomorpholinoisonicotinic acid will bind and to design new derivatives with improved binding affinity. QSAR models can help to identify the key physicochemical properties that are correlated with biological activity, guiding the synthesis of more potent compounds.

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For 2-thiomorpholinoisonicotinic acid and its analogs, conformational analysis is crucial for understanding how the molecule presents itself to its biological target.

The conformation of the morpholine ring itself (e.g., chair or boat) will also affect the spatial disposition of its atoms and their ability to interact with the target. The preferred conformation can be influenced by substituents on the morpholine ring or by the crystalline packing forces in the solid state.

Correlating these conformational preferences with biological activity is a powerful tool in drug design. For instance, if a particular conformation is found to be associated with higher potency, medicinal chemists can design more rigid analogs that are "locked" in this active conformation. This can lead to a significant increase in binding affinity and, consequently, biological activity. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are invaluable for determining the precise three-dimensional structures of these molecules and understanding their conformational dynamics.

Computational and Theoretical Approaches in 2 Thiomorpholinoisonicotinic Acid Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial for understanding how a ligand, such as 2-Thiomorpholinoisonicotinic acid, might interact with a biological target, typically a protein or nucleic acid. The process involves generating a three-dimensional model of the ligand and the target and then using algorithms to explore possible binding modes, calculating the binding affinity for each.

A typical molecular docking study would involve the following steps:

Target Identification and Preparation: Identifying a relevant biological target and obtaining its 3D structure, often from crystallographic or NMR data.

Ligand Preparation: Generating a 3D conformation of the ligand, in this case, 2-Thiomorpholinoisonicotinic acid.

Docking Simulation: Using software to place the ligand into the binding site of the target in various orientations and conformations.

Scoring and Analysis: Evaluating the predicted binding poses based on scoring functions that estimate the binding energy. The results would indicate the most likely binding mode and the strength of the interaction.

Despite the utility of these methods, a thorough search of scientific literature reveals no specific molecular modeling or docking studies have been published for 2-Thiomorpholinoisonicotinic acid. Such studies would be invaluable in elucidating its potential biological targets and mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new or untested compounds based on the properties of known molecules. Developing a QSAR model involves creating a dataset of compounds with known activities, calculating molecular descriptors for each compound, and then using statistical methods to build a predictive model. nih.gov

For 2-Thiomorpholinoisonicotinic acid, a QSAR study would require a series of analogues with measured biological activity against a specific target. The following table illustrates the type of data that would be necessary for such an analysis:

| Compound | Molecular Descriptors (e.g., LogP, Molecular Weight, Polar Surface Area) | Biological Activity (e.g., IC50, Ki) |

| 2-Thiomorpholinoisonicotinic acid | Data would be calculated here | Data would be measured here |

| Analogue 1 | Data would be calculated here | Data would be measured here |

| Analogue 2 | Data would be calculated here | Data would be measured here |

| Analogue 3 | Data would be calculated here | Data would be measured here |

Currently, there are no published QSAR studies involving 2-Thiomorpholinoisonicotinic acid. The development of such models would be contingent on the synthesis and biological evaluation of a series of related compounds.

Molecular Dynamics Simulations to Understand Binding Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-target complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. nih.gov An MD simulation would typically follow a docking study to refine the predicted binding pose and assess its stability. nih.gov

The key outputs of an MD simulation for the 2-Thiomorpholinoisonicotinic acid-target complex would include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Interaction Energy Analysis: To quantify the contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions) to the binding affinity.

As with the other computational methods, there is no publicly available research detailing molecular dynamics simulations performed on 2-Thiomorpholinoisonicotinic acid. These simulations would be a critical step in validating any predicted binding modes and understanding the dynamics of its interaction with a potential biological target.

In Silico Prediction of Potential Off-Targets and Pathway Interactions

A crucial aspect of drug development is the identification of potential off-target interactions, which can lead to adverse effects. In silico methods can predict these unintended interactions by screening a compound against a large database of known protein structures. mdpi.com These predictions can help in prioritizing experimental testing and in understanding the potential for polypharmacology, where a drug interacts with multiple targets.

The process for in silico off-target prediction for 2-Thiomorpholinoisonicotinic acid would involve:

Pharmacophore Modeling: Creating a 3D representation of the key chemical features of the molecule.

Database Screening: Searching databases of protein structures for binding sites that are complementary to the pharmacophore.

Pathway Analysis: Using the predicted off-targets to identify biological pathways that might be affected by the compound.

There are no published studies that have used in silico methods to predict the potential off-targets or pathway interactions of 2-Thiomorpholinoisonicotinic acid. Such an analysis would be essential for a comprehensive preclinical assessment of the compound.

Emerging Research Areas and Future Perspectives for 2 Thiomorpholinoisonicotinic Acid

Development of Advanced Methodologies for Compound Synthesis and Derivatization

Currently, 2-thiomorpholinoisonicotinic acid is primarily documented as a chemical intermediate. Its synthesis is a crucial step in the preparation of more complex molecules with therapeutic potential. For instance, it has been utilized in the synthesis of imidazo[4,5-b]pyridin-2-one and oxazolo[4,5-b]pyridin-2-one derivatives, which are being investigated as potential cancer therapeutics. google.com

Future research could focus on developing more efficient and advanced synthetic routes to 2-thiomorpholinoisonicotinic acid and its derivatives. General strategies for the synthesis of the core thiomorpholine (B91149) ring often involve multi-step procedures. nih.gov Advanced methodologies that could be explored include:

Continuous Flow Synthesis: This technique offers advantages in terms of safety, efficiency, and scalability. A continuous flow process for generating the parent thiomorpholine structure has been developed, which could be adapted for its derivatives. nih.gov

Novel Catalytic Systems: The development of new catalysts could facilitate more direct and atom-economical synthetic pathways.

Combinatorial Chemistry: The generation of a library of derivatives by systematically modifying the thiomorpholine or isonicotinic acid core could accelerate the discovery of new compounds with desirable properties.

The derivatization of the 2-thiomorpholinoisonicotinic acid scaffold holds significant promise for creating new chemical entities with tailored biological activities.

Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

The primary documented application of 2-thiomorpholinoisonicotinic acid is as a building block for potential anticancer agents, specifically for compounds targeting the RAF-MEK-ERK pathway. google.comnih.gov However, the thiomorpholine moiety itself is associated with a wide spectrum of biological activities, suggesting that derivatives of 2-thiomorpholinoisonicotinic acid could have a much broader therapeutic scope. jchemrev.comjchemrev.com

Future research could explore the following underexplored therapeutic areas for novel derivatives:

Antimicrobial Activity: Thiomorpholine derivatives have shown promise as antibacterial and antifungal agents. researchgate.net

Neurodegenerative Diseases: The morpholine (B109124) scaffold, a close structural relative, is present in drugs used for neurological conditions, suggesting a potential avenue for thiomorpholine-based compounds. researchgate.net

Metabolic Disorders: Certain thiomorpholine derivatives have been investigated for their hypolipidemic and antioxidant properties. nih.gov

Anti-inflammatory Effects: The anti-inflammatory potential of various thiomorpholine-containing compounds has been reported. researchgate.net

Systematic screening of 2-thiomorpholinoisonicotinic acid and its novel derivatives against a diverse panel of biological targets could uncover unexpected therapeutic opportunities.

Integration with Multi-Omics Approaches for Deeper Mechanistic Understanding

To date, there is no published research that applies multi-omics approaches to the study of 2-thiomorpholinoisonicotinic acid. Such an approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, would be invaluable for elucidating the mechanism of action of any new bioactive derivatives.

Should future studies identify biologically active compounds derived from 2-thiomorpholinoisonicotinic acid, multi-omics could provide a comprehensive understanding of their effects by:

Identifying specific cellular pathways modulated by the compound.

Discovering novel protein targets and off-targets.

Revealing biomarkers for predicting treatment response.

Uncovering mechanisms of potential resistance.

This systems-level understanding is becoming increasingly critical in modern drug discovery and development.

Advancements in Targeted Delivery Systems for Research Agents

There is currently no information available regarding targeted delivery systems specifically designed for 2-thiomorpholinoisonicotinic acid or its immediate derivatives. As this compound is used as an intermediate for potential cancer therapeutics, future research on the final active compounds could greatly benefit from advanced delivery strategies to enhance efficacy and minimize potential side effects.

General principles of targeted drug delivery that could be applied include:

Nanoparticle Encapsulation: Loading the therapeutic agent into nanoparticles can improve solubility, stability, and biodistribution.

Antibody-Drug Conjugates (ADCs): Linking the compound to an antibody that specifically recognizes a tumor antigen can direct the therapy to cancer cells.

Prodrug Strategies: Modifying the compound into an inactive prodrug that is activated only at the target site can reduce systemic toxicity.

The development of such delivery systems would be a logical next step if derivatives of 2-thiomorpholinoisonicotinic acid demonstrate significant therapeutic potential in preclinical studies.

Q & A

Q. Table 2: Common Pitfalls in Data Interpretation

| Pitfall | Mitigation Strategy |

|---|---|

| Overfitting computational models | Cross-validate with experimental kinetics |

| Unaccounted solvent effects | Use low-dielectric solvents for NMR studies |

| Ignoring batch-to-batch variability | Include certificate of analysis (CoA) |

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in synthetic protocols for 2-Thiomorpholinoisonicotinic acid?

- Answer : Publish detailed synthetic procedures (e.g., reaction time, temperature, catalyst loading) in open-access repositories like Zenodo. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. For multi-step syntheses, include failure case studies to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.